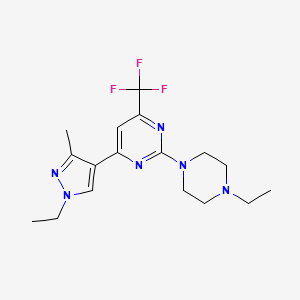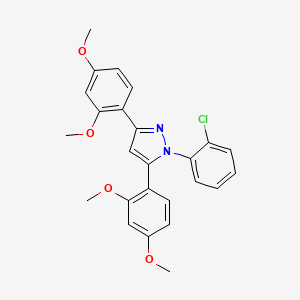![molecular formula C12H8ClN5O B10917940 N-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10917940.png)
N-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a triazolo-pyrimidine core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the triazole and pyrimidine rings in its structure makes it a versatile scaffold for the development of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good-to-excellent yields . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimizing reaction conditions to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo-pyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
N~2~-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its inhibitory activity against CDK2, it is being explored as a potential anticancer agent.
Mechanism of Action
The mechanism of action of N2-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2 through hydrogen bonding interactions, particularly with the amino acid residue Leu83 .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with similar biological activities.
Uniqueness
N~2~-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C12H8ClN5O |
|---|---|
Molecular Weight |
273.68 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H8ClN5O/c13-8-4-1-2-5-9(8)15-11(19)10-16-12-14-6-3-7-18(12)17-10/h1-7H,(H,15,19) |
InChI Key |
VKGDGPKHNFMZHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN3C=CC=NC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10917858.png)
![9-Ethoxyisochromeno[4,3-b]chromene-5,7-dione](/img/structure/B10917863.png)

![methyl 3-cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10917878.png)

![Methyl 7-cyclopropyl-1-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10917881.png)
![4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine](/img/structure/B10917889.png)
![Methyl 7-cyclopropyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10917890.png)

![5-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10917899.png)
![2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10917901.png)
![5-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10917910.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917912.png)
![N-(diphenylmethyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917924.png)
